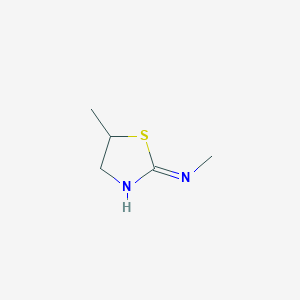

N,5-二甲基-4,5-二氢-1,3-噻唑-2-胺

描述

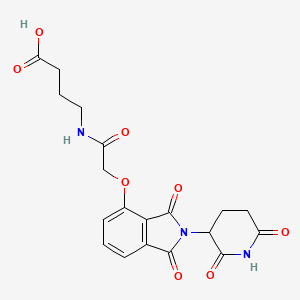

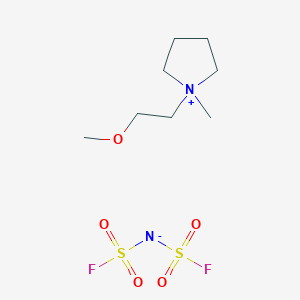

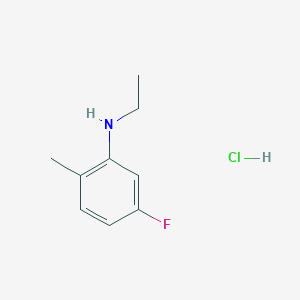

“N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C5H10N2S . It belongs to the class of thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives, including “N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles, including “N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine”, can undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

合成和结构分析

N,5-二甲基-4,5-二氢-1,3-噻唑-2-胺参与了各种合成和结构分析研究。例如,它已被用于通过偶氮化物和1,3-噻唑-5(4H)-硫酮的1,3-偶极环加成合成N-(1,3-噻唑-5(4H)-基)胺,产生了噻唑衍生物(Pekcan & Heimgartner, 1988)。另一项研究专注于来自光学活性配体衍生物的噻唑-2-基-胺的模板反应,导致与钴(II)、镍(II)和铜(II)形成配位化合物的合成和结构分析(Ramírez-Trejo等,2010)。

生物评价

N,5-二甲基-4,5-二氢-1,3-噻唑-2-胺衍生物已被评估其生物活性。例如,已经检查了N-芳基-4-芳基-1,3-噻唑-2-胺衍生物的抗炎活性,其中一些显示直接抑制5-脂氧合酶,这是与炎症相关疾病有关的酶(Suh, Yum, Cheon, & Cho, 2012)。

化学性质和反应

研究还探讨了涉及N,5-二甲基-4,5-二氢-1,3-噻唑-2-胺的化学性质和反应。例如,对1,3-噻唑-5(4H)-硫酮和重氮甲烷的反应的研究突出了各种噻唑产物的形成(Kägi,Linden,Heimgartner和Mlostoń,1993)。此外,还报道了3-二甲氧甲基-2-(N-氰基亚胺)噻唑烷的异常一锅法转化为2,4-二氨基-s-三唑,展示了合成应用中的多功能性(Tanaka et al., 1994)。

其他应用

进一步的研究包括从噻唑-4-胺合成氟代嘌呤和硫代嘌呤,展示了该化合物在创建专门化学结构方面的实用性(Iaroshenko et al., 2007)。另一项研究探讨了通过与胺(包括2-氨基噻唑)的缩合反应对聚乙烯醇/丙烯酸水凝胶进行功能修饰,用于潜在的医学应用(Aly & El-Mohdy, 2015)。

未来方向

The future directions for “N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, industry, and other fields . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanisms of action of these compounds .

属性

IUPAC Name |

N,5-dimethyl-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-4-3-7-5(6-2)8-4/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUKYRGITOHRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=NC)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291450 | |

| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

CAS RN |

21018-31-5 | |

| Record name | NSC75634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)